molecular formula C17H13NO6 B363308 2-(3,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid CAS No. 285552-84-3

2-(3,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid

Cat. No.: B363308
CAS No.: 285552-84-3
M. Wt: 327.29g/mol
InChI Key: RYRVCMJKKDICIO-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a 3,4-dimethoxyphenyl group and a dioxo-dihydro-isoindole structure

Preparation Methods

The synthesis of 2-(3,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or xylene. The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group and complete the synthesis .

Chemical Reactions Analysis

2-(3,4-Dimethoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid undergoes various chemical reactions, including:

Biological Activity

2-(3,4-Dimethoxyphenyl)-1,3-dioxoisoindoline-5-carboxylic acid is a complex organic compound classified under isoindole derivatives. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including anticancer properties and effects on neurotransmitter systems. This article explores its biological activity through various studies, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's chemical formula is C17H13NO6C_{17}H_{13}NO_6, and it features a distinctive isoindole structure with a 3,4-dimethoxyphenyl substituent. Its IUPAC name is 2-(3,4-dimethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid.

Research indicates that this compound exhibits its biological effects through several mechanisms:

  • Inhibition of Enzymatic Activity : This compound acts as a competitive inhibitor of acetylcholinesterase (AChE), which is crucial in regulating acetylcholine levels in synaptic clefts. The inhibition leads to enhanced cholinergic transmission, potentially benefiting conditions characterized by cholinergic deficits.
  • Cytotoxic Effects : Studies have demonstrated that this compound can induce cytotoxicity in various cancer cell lines. For instance, it has shown significant toxicity against human colon carcinoma cells (HCT116) by depolarizing mitochondrial membranes and generating reactive oxygen species (ROS), which are critical in triggering apoptosis .

Biological Activity Data

Activity Effect Reference
AChE InhibitionCompetitive inhibition leading to increased ACh levels
Cytotoxicity in Cancer CellsInduces apoptosis via ROS generation
Antineoplastic PotentialSelectively toxic to malignant cells

Case Studies and Research Findings

  • Anticancer Activity : A study evaluating the cytotoxic effects of various isoindole derivatives found that this compound displayed a potent selective toxicity towards malignant cells compared to non-malignant cells. The selectivity index (SI) indicated a higher efficacy against cancerous cells while sparing normal cells .
  • Neurotransmitter Modulation : In another investigation focusing on the modulation of neurotransmitter systems, the compound was shown to significantly enhance cholinergic signaling by inhibiting AChE activity. This effect suggests potential applications in treating neurodegenerative diseases where cholinergic dysfunction is prevalent.

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO6/c1-23-13-6-4-10(8-14(13)24-2)18-15(19)11-5-3-9(17(21)22)7-12(11)16(18)20/h3-8H,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYRVCMJKKDICIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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